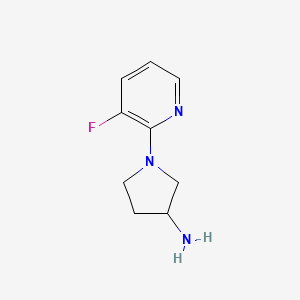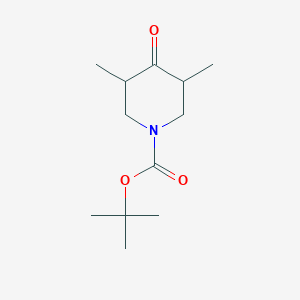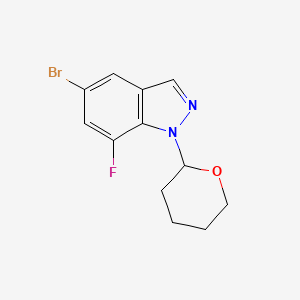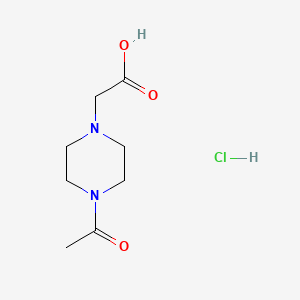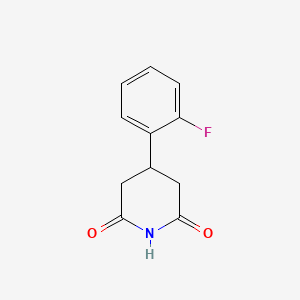
4-(2-Fluorophenyl)piperidine-2,6-dione
Vue d'ensemble
Description
“4-(2-Fluorophenyl)piperidine-2,6-dione” is a chemical compound with the molecular formula C11H10FNO2 . It is a solid substance and is often used in research .
Synthesis Analysis
The synthesis of piperidine-2,6-diones, including “4-(2-Fluorophenyl)piperidine-2,6-dione”, can be readily achieved on a kilo-scale . The process involves the reaction of arecoline or analogues with other nitrogen substituents with a suitably substituted Grignard reagent .Molecular Structure Analysis
The InChI code for “4-(2-Fluorophenyl)piperidine-2,6-dione” is 1S/C11H10FNO2/c12-9-3-1-7 (2-4-9)8-5-10 (14)13-11 (15)6-8/h1-4,8H,5-6H2, (H,13,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(2-Fluorophenyl)piperidine-2,6-dione” is a solid substance . It has a molecular weight of 207.2 .Safety And Hazards
The safety information for “4-(2-Fluorophenyl)piperidine-2,6-dione” indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to wear personal protective equipment when handling this compound .
Orientations Futures
“4-(2-Fluorophenyl)piperidine-2,6-dione” is a potent inhibitor of steroidogenesis and was first introduced in the late 1960s as an anti-breast cancer drug. It continues to be used in research, particularly in the design of PROTAC drugs .
Relevant Papers Several papers have been published on the synthesis and use of piperidine-2,6-diones, including “4-(2-Fluorophenyl)piperidine-2,6-dione”. These papers discuss the synthesis of these compounds , their use in the design of PROTAC drugs , and their potential for treating sickle cell disease and β-thalassemia .
Propriétés
IUPAC Name |
4-(2-fluorophenyl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-9-4-2-1-3-8(9)7-5-10(14)13-11(15)6-7/h1-4,7H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBKILDBJLLQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)piperidine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



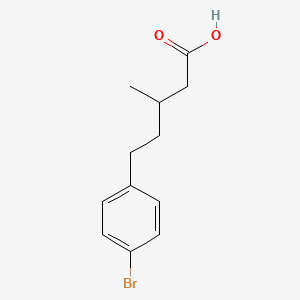
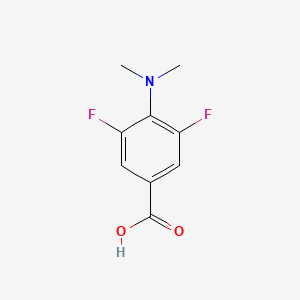
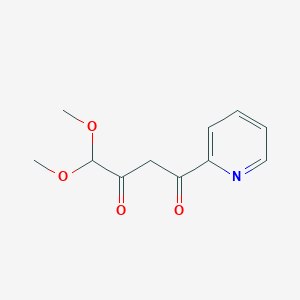
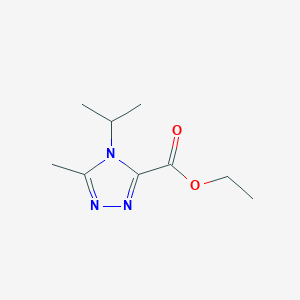
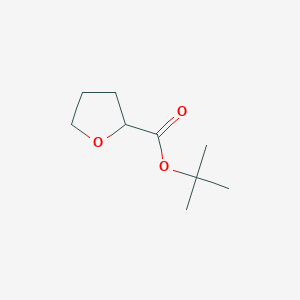
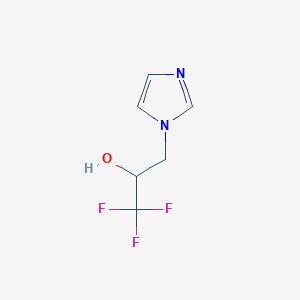
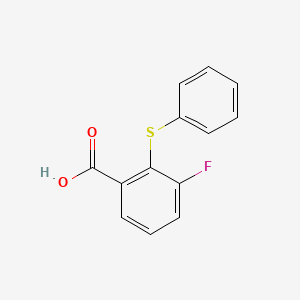
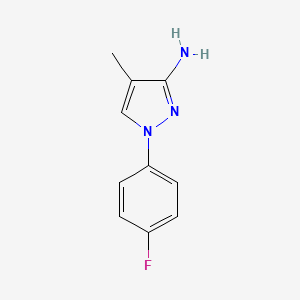
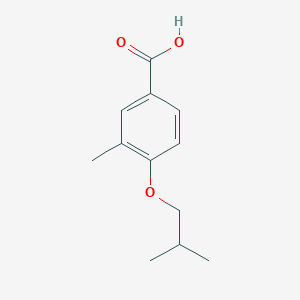
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)
